2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-9-13(2)22-19(21-12)26-14-7-8-24(11-14)18(25)17-10-20-15-5-3-4-6-16(15)23-17/h3-6,9-10,14H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSMDBKWAOXKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the dimethylpyrimidinyl moiety to the pyrrolidine ring, which can be accomplished using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .
Scientific Research Applications
2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to act as an inhibitor of certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles:
- Quinoxaline Derivatives: Quinoxaline-based compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, are frequently synthesized for their antimicrobial and antitumor properties. For example, ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate (compound 3 in ) features a pyrimidine-linked quinoline system, highlighting the importance of fused aromatic systems in bioactivity .
- Pyrimidine Ethers : The 4,6-dimethylpyrimidin-2-yl ether group is analogous to substituents in kinase inhibitors, where pyrimidine rings act as ATP-binding site competitors. However, the absence of specific data on dimethylpyrimidine ethers in the evidence limits direct comparisons .
- Pyrrolidine-Carbonyl Hybrids: Pyrrolidine moieties are common in drug design for their conformational rigidity.
Crystallographic and Computational Tools
While the evidence lacks experimental data for the target compound, the SHELX suite () and ORTEP-3 () are critical for determining small-molecule crystal structures. These tools enable comparative analysis of bond lengths, angles, and hydrogen-bonding networks in similar compounds. For example, hydrogen-bonding patterns in pyrimidine derivatives (e.g., N–H···O/N interactions) can be systematically analyzed using graph-set notation (), a method applicable to understanding the target compound’s supramolecular assembly .
Hypothetical Pharmacological Comparison
Based on structural similarities:
Biological Activity
The compound 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline is a member of the quinoxaline family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinoxaline core linked to a pyrrolidine moiety and a dimethylpyrimidinyl ether. Its molecular formula is with a molecular weight of approximately 261.37 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Quinoxaline Core | A bicyclic structure known for various bioactivities |
| Pyrrolidine | A five-membered ring contributing to biological activity |
| Dimethylpyrimidine Group | Enhances solubility and bioactivity |
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L against resistant strains such as Staphylococcus aureus and Enterococcus faecium .
Anticancer Activity
Quinoxaline derivatives have been evaluated for their anticancer potential. In particular, studies demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics such as doxorubicin . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in DNA replication or repair.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Study on Antimicrobial Efficacy
A recent study synthesized several quinoxaline derivatives and evaluated their antimicrobial efficacy against clinical isolates. The findings indicated that compounds with similar structures to this compound showed potent activity against multidrug-resistant strains .
Evaluation of Anticancer Properties
In another investigation focused on anticancer activity, derivatives were tested against multiple tumor cell lines. Notably, certain compounds displayed significant cytotoxicity while maintaining low toxicity towards normal cells . This dual action makes them promising candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
